2,3-Heptanedione is a seven-carbon diketone, classified as a vicinal diketone due to the presence of two adjacent carbonyl groups (α-diketone) on the second and third carbon atoms. [, , , , ] It contributes to the buttery aroma and flavor found in certain foods, like some dairy products, where it is naturally produced during fermentation processes by specific bacteria such as Lactococcus lactis ssp. diacetylactis and Leuconostoc citrovorum. [] In food and flavoring industries, it is often used as a substitute for diacetyl (2,3-butanedione), another vicinal diketone with similar flavoring properties. [, ] 2,3-Heptanedione is also found in strawberry cultivars as a volatile compound. []
One method of synthesis involves the biocatalytic reduction of 3,4-hexanedione using the R-selective 2,3-butanediol dehydrogenase enzyme from Bacillus clausii DSM 8716T (BcBDH). [] This enzyme, belonging to the metal-dependent medium chain dehydrogenases/reductases family (MDR), catalyzes the asymmetric reduction, favoring the formation of the R-enantiomer. []
2,3-Heptanedione reacts with dicyandiamide in a strongly alkaline medium, catalyzed by 1-naphthol, to produce a red-colored product. This reaction forms the basis of a spectrophotometric method for its detection and quantification. [] Additionally, it reacts with o-phenylenediamine to form a stable quinoxaline derivative, which can be analyzed using gas chromatography/nitrogen-phosphorous detection (GC/NPD). []
While a specific mechanism of action wasn't detailed in the provided literature, 2,3-heptanedione, like other α-diketones including diacetyl, raises concerns due to its potential for respiratory toxicity. [, , ] This potential toxicity is attributed to the presence of the α-diketone group, which is thought to be responsible for its interaction with cellular components in the respiratory system. []
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